
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 5-position and a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-amino-nicotinic acid methyl ester using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) at temperatures ranging from 0°C to 20°C. The reaction mixture is stirred for approximately 21 hours, followed by quenching and acidification to pH 3 using dilute hydrochloric acid (HCl), and then basification to pH 8 using solid sodium carbonate (Na2CO3). The product is then purified through silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine and pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Comparación Con Compuestos Similares
Similar Compounds
(5-Aminopyridin-3-yl)methanol: Similar structure but lacks the pyrrolidine ring.
3-Methylpyrrolidin-3-ol: Similar structure but lacks the pyridine ring.
5-Aminonicotinic acid: Similar structure but lacks the pyrrolidine ring and hydroxyl group.
Uniqueness
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is unique due to the presence of both the pyridine and pyrrolidine rings, along with the amino and hydroxyl functional groups. This combination of structural features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
1-(5-aminopyridin-3-yl)-3-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H15N3O/c1-10(14)2-3-13(7-10)9-4-8(11)5-12-6-9/h4-6,14H,2-3,7,11H2,1H3 |
Clave InChI |
UPKNHDKTYRJPMV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1)C2=CN=CC(=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



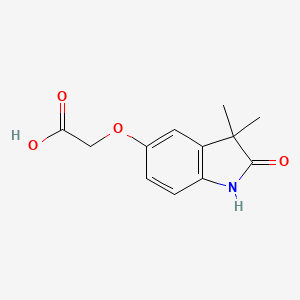
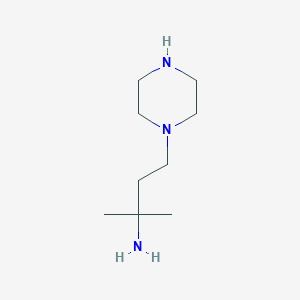
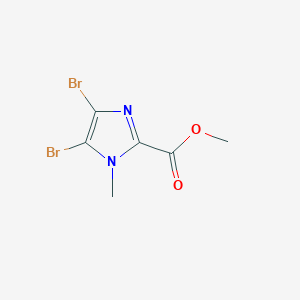



![6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)
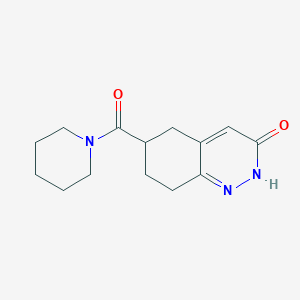

![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)
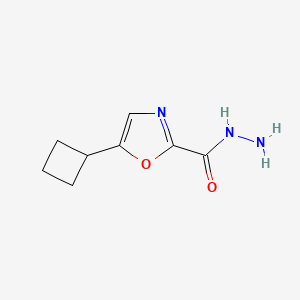
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)

